molecular formula C16H20N2O6S B5176836 ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate

ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate

Cat. No.: B5176836
M. Wt: 368.4 g/mol
InChI Key: ODDKJDLWEQZTTA-UHFFFAOYSA-N
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Description

    Reagents: Piperidine, sulfonyl chloride

    Conditions: Room temperature, in the presence of a base such as triethylamine

    Product: Ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazine ring, followed by the introduction of the piperidine ring and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Benzoxazine Ring

      Reagents: 2-aminophenol, ethyl chloroformate

      Conditions: Reflux in an organic solvent such as dichloromethane

      Product: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) in methanol

    Substitution: Sodium hydroxide (NaOH) in aqueous solution

Major Products

    Oxidation: Formation of sulfonic acids or hydroxylated derivatives

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzoxazine derivatives

Scientific Research Applications

Ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure allows for the development of novel drugs targeting specific biological pathways.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and resins, due to its benzoxazine ring.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • Piperidine-3-carboxylate derivatives
  • Sulfonyl-substituted benzoxazines

Uniqueness

Ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate is unique due to the combination of its benzoxazine and piperidine rings, along with the presence of both sulfonyl and ester functional groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c1-2-23-16(20)11-4-3-7-18(9-11)25(21,22)12-5-6-14-13(8-12)17-15(19)10-24-14/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDKJDLWEQZTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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